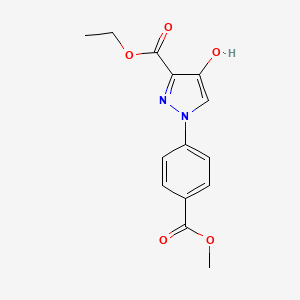

ethyl 4-hydroxy-1-(4-(methoxycarbonyl)phenyl)-1H-pyrazole-3-carboxylate

Description

Ethyl 4-hydroxy-1-(4-(methoxycarbonyl)phenyl)-1H-pyrazole-3-carboxylate is a pyrazole-based heterocyclic compound characterized by three distinct functional groups:

- Position 1: A 4-(methoxycarbonyl)phenyl substituent, introducing electron-withdrawing properties.

- Position 3: An ethyl ester group, contributing to lipophilicity.

- Position 4: A hydroxyl group, enabling hydrogen bonding and acidity.

Properties

IUPAC Name |

ethyl 4-hydroxy-1-(4-methoxycarbonylphenyl)pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O5/c1-3-21-14(19)12-11(17)8-16(15-12)10-6-4-9(5-7-10)13(18)20-2/h4-8,17H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPAVUCVHBQVGAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C=C1O)C2=CC=C(C=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-hydroxy-1-(4-(methoxycarbonyl)phenyl)-1H-pyrazole-3-carboxylate typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

Introduction of the hydroxy group: This step often involves the use of a hydroxylating agent such as hydrogen peroxide or a peracid.

Esterification: The carboxyl group is esterified using ethanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques like crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-1-(4-(methoxycarbonyl)phenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

Substitution: The methoxycarbonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

Ethyl 4-hydroxy-1-(4-(methoxycarbonyl)phenyl)-1H-pyrazole-3-carboxylate has been investigated for its potential as a therapeutic agent. Preliminary studies indicate that it may exhibit anti-inflammatory and analgesic properties.

- Case Study: Anti-inflammatory Activity

In a study focusing on pyrazole derivatives, this compound was shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The compound's effectiveness was compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), demonstrating comparable efficacy with potentially fewer side effects due to its selective action on COX-2 enzymes .

Agriculture

Pesticidal Properties

Research has suggested that this compound may possess insecticidal properties, making it a candidate for agricultural applications.

- Case Study: Insecticidal Efficacy

A series of experiments conducted on agricultural pests revealed that this compound effectively reduced the population of common pests such as aphids and whiteflies. The compound's mode of action appears to disrupt the hormonal balance in insects, leading to mortality during their growth stages .

Material Science

Polymer Chemistry

The compound's ability to act as a building block in polymer synthesis has been explored, particularly in developing new materials with enhanced properties.

- Case Study: Synthesis of Novel Polymers

Researchers have synthesized copolymers incorporating this compound, resulting in materials with improved thermal stability and mechanical strength. These polymers have potential applications in coatings and packaging materials .

Data Summary

Mechanism of Action

The mechanism of action of ethyl 4-hydroxy-1-(4-(methoxycarbonyl)phenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy and methoxycarbonyl groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, potentially affecting enzyme activity and receptor binding. The pyrazole ring can also interact with various proteins and nucleic acids, influencing cellular processes.

Comparison with Similar Compounds

Substituent Variations at Position 1

The substituent at position 1 significantly influences electronic and steric properties. Key comparisons include:

Structural Implications :

Functional Group Variations at Positions 3 and 4

The ester group at position 3 and hydroxyl group at position 4 are critical for solubility and reactivity:

Key Observations :

- Ester size (ethyl vs. methyl) affects metabolic stability and steric interactions.

- Position 4 modifications (e.g., sulfonyl, formyl) introduce diverse reactive sites for further functionalization .

Data Tables

Table 1: Comparative Physicochemical Properties

Note: LogP and solubility values are estimated using fragment-based methods.

Biological Activity

Ethyl 4-hydroxy-1-(4-(methoxycarbonyl)phenyl)-1H-pyrazole-3-carboxylate is a compound that belongs to the pyrazole class of organic compounds, known for their diverse biological activities. This article explores the biological activity of this compound, its potential applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₄N₂O₄

- Molar Mass : Approximately 262.26 g/mol

- Functional Groups : The compound features a pyrazole ring, a carboxylate group, and a methoxyphenyl substituent, which contribute to its reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate in the presence of a base like sodium ethoxide. The reaction proceeds through the formation of an intermediate hydrazone, followed by cyclization to form the pyrazole ring.

Biological Activities

This compound has been investigated for various biological activities, including:

The mechanism of action for this compound likely involves interactions with various molecular targets:

- Hydrogen Bonding : The hydroxy and methoxy groups can form hydrogen bonds with target proteins, modulating their activity.

- π-π Interactions : The pyrazole ring can participate in π-π stacking interactions with aromatic amino acids in proteins, influencing receptor binding and enzyme activity .

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.